molecular formula C11H9Cl2NO2 B2992368 4-(2,3-Dichlorophenyl)piperidine-2,6-dione CAS No. 1342793-16-1

4-(2,3-Dichlorophenyl)piperidine-2,6-dione

Cat. No.: B2992368
CAS No.: 1342793-16-1
M. Wt: 258.1
InChI Key: PWPYBPSOHFJYHS-UHFFFAOYSA-N
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Description

“4-(2,3-Dichlorophenyl)piperidine-2,6-dione” is a chemical compound with the CAS Number: 1342793-16-1 . It has a molecular weight of 258.1 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H9Cl2NO2/c12-8-3-1-2-7(11(8)13)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

Research into compounds structurally similar to 4-(2,3-Dichlorophenyl)piperidine-2,6-dione has shown potential applications in the medical field, particularly concerning anticonvulsant and antinociceptive activities. A study by Góra et al. (2021) synthesized derivatives that demonstrated significant anticonvulsant and analgesic properties. These compounds were evaluated across multiple acute models of epilepsy, showcasing more beneficial ED50 values compared to reference drugs like valproic acid. The study also delved into the antinociceptive activity of promising compounds in the formalin model of tonic pain, providing insights into their possible mechanisms of action, which involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels (Góra et al., 2021).

Microlithography Applications

In the field of materials science, derivatives of piperidine-diones, like diazopiperidiones, have been explored for their potential use in microlithography. Tattersall et al. (2004) prepared 3-diazopiperi-2,4-diones and investigated them as photoactive substrates for nonchemically amplified deep UV photoresists. These compounds demonstrated high solubility in common solvents and underwent the Wolff rearrangement upon exposure to deep ultraviolet light, making them ideal candidates for the design of photoresists in microlithography (Tattersall et al., 2004).

Fluorescence and Absorption Properties

The study of fluorescent properties of piperidine-dione derivatives has also been a significant area of research. Lun̆ák et al. (2011) synthesized soluble derivatives showing notable fluorescence in the solid state across a broad range of visible and near-infrared regions. This research highlights the potential of these compounds in optical applications and materials science, where fluorescence and absorption properties are critical (Lun̆ák et al., 2011).

Crystal Structure Analysis

The crystal and molecular structure analysis of compounds related to this compound offers insights into their physical and chemical properties. Szafran et al. (2007) characterized 4-Piperidinecarboxylic acid hydrochloride, revealing its orthorhombic crystals and the chair conformation of the piperidine ring. Such studies are fundamental in understanding the interaction mechanisms and potential applications of these compounds in various scientific fields (Szafran et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

Properties

IUPAC Name

4-(2,3-dichlorophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c12-8-3-1-2-7(11(8)13)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPYBPSOHFJYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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